2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol
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Overview
Description
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is a chemical compound that belongs to the class of phenols and perimidines This compound is characterized by the presence of a chloro group, a phenol group, and a perimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol typically involves the reaction of 2-chlorophenol with 2,3-dihydro-1H-perimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol include:
- 4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenol
- 3-(2,3-dihydro-1H-perimidin-2-yl)phenol
- 2-(4-ethyl-phenyl)-2,3-dihydro-1H-perimidine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN2O |
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Molecular Weight |
296.7 g/mol |
IUPAC Name |
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol |
InChI |
InChI=1S/C17H13ClN2O/c18-12-9-11(7-8-15(12)21)17-19-13-5-1-3-10-4-2-6-14(20-17)16(10)13/h1-9,17,19-21H |
InChI Key |
MOJHECHLWLYIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)O)Cl |
Origin of Product |
United States |
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